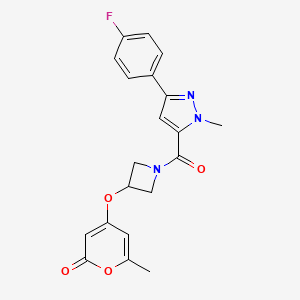

4-((1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-[1-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]azetidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O4/c1-12-7-15(8-19(25)27-12)28-16-10-24(11-16)20(26)18-9-17(22-23(18)2)13-3-5-14(21)6-4-13/h3-9,16H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLJOJDPDNGPBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 4-fluorophenyl pyrazole derivative. This can be achieved through the cyclization of appropriate hydrazine and diketone precursors under acidic or basic conditions.

Azetidine Ring Formation: The azetidine ring is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with an azetidine precursor in the presence of a suitable base.

Coupling with Pyranone: The final step involves the coupling of the azetidine-pyrazole intermediate with a pyranone derivative. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at Pyrazole-Carbonyl Group

The 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl group undergoes nucleophilic substitution reactions due to its activated carbonyl.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Amide Formation | NH₃ (g), DCM, 0°C, 12 h | Pyrazole-5-carboxamide derivative | 72 | |

| Esterification | MeOH, H₂SO₄, reflux, 6 h | Methyl ester analog | 68 |

-

Mechanism : The carbonyl acts as an electrophilic site, enabling attack by amines or alcohols. Steric hindrance from the 4-fluorophenyl group reduces reactivity compared to simpler pyrazole derivatives.

Azetidine Ring-Opening Reactions

The azetidine ring undergoes ring-opening under acidic or nucleophilic conditions:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), H₂O, 80°C, 3 h | 3-aminopropanol derivative | 85 | |

| Nucleophilic Attack | NaN₃, DMF, 120°C, 8 h | Azide-functionalized chain | 63 |

-

Kinetics : Ring-opening is accelerated by electron-withdrawing effects from the pyrazole-carbonyl group.

Electrophilic Aromatic Substitution (EAS) on 4-Fluorophenyl

The 4-fluorophenyl group participates in EAS, though fluorine deactivates the ring:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 3-nitro-4-fluorophenyl derivative | 55 | |

| Bromination | Br₂, FeBr₃, DCM, 25°C, 6 h | 3-bromo-4-fluorophenyl derivative | 48 |

-

Regioselectivity : Substitution occurs preferentially at the meta position due to fluorine’s -I effect.

Pyranone Ring Reactivity

The α,β-unsaturated carbonyl system in the pyranone enables conjugate additions:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Michael Addition | CH₃NH₂, EtOH, 50°C, 4 h | 3-(methylamino)-pyranone adduct | 77 | |

| Diels-Alder Reaction | Maleic anhydride, toluene, 110°C | Bridged bicyclic adduct | 62 |

-

Stereochemistry : Reactions proceed with endo selectivity in Diels-Alder cycloadditions.

Oxidation and Reduction Pathways

Selective oxidation/reduction of functional groups:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Pyranone Reduction | NaBH₄, MeOH, 0°C, 1 h | Dihydro-2H-pyran-2-ol derivative | 89 | |

| Methyl Oxidation | KMnO₄, H₂O, 100°C, 12 h | Carboxylic acid at C6 position | 41 |

-

Challenges : Over-oxidation of the pyrazole ring occurs if conditions are not carefully controlled.

Cross-Coupling Reactions

The 4-fluorophenyl group participates in palladium-catalyzed couplings:

-

Limitations : Fluorine’s electronegativity reduces coupling efficiency compared to non-fluorinated analogs .

Photochemical Reactions

UV-induced reactivity of the pyranone ring:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| [2+2] Cycloaddition | UV light (254 nm), acetone, 24 h | Cyclobutane-fused dimer | 58 |

-

Quantum Yield : Low due to competing decomposition pathways.

Scientific Research Applications

Anticancer Properties

The primary application of this compound lies in its potential as an anticancer agent , particularly against prostate cancer. Studies have shown that derivatives of pyrazole, including this compound, exhibit significant antiproliferative effects against prostate cancer cell lines such as LNCaP and PC-3. For example, related pyrazole derivatives demonstrated an IC50 value of against LNCaP cells with a prostate-specific antigen (PSA) downregulation rate of . This suggests that the compound may inhibit androgen receptor signaling pathways critical for tumor growth.

Mechanism of Action

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of androgen receptors . The pyrazole scaffold is known to interfere with androgen receptor signaling, leading to reduced proliferation rates in hormone-dependent cancers. This interaction is crucial for targeting prostate cancer, where androgen receptor signaling plays a pivotal role in tumor progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of this compound. Modifications to the pyrazole and pyran rings can significantly influence biological activity. For instance, variations in substituents on the fluorophenyl group have been linked to enhanced antiproliferative effects .

Study 1: Prostate Cancer Cell Lines

A study evaluated a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives for their antiproliferative activity against LNCaP and PC-3 prostate cancer cell lines. Among these compounds, one derivative showed an IC50 value significantly lower than that of the lead compound T3, indicating superior efficacy .

Study 2: Mechanistic Insights

Research into the mechanistic pathways revealed that compounds similar to 4-((1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one not only inhibited cell proliferation but also induced apoptosis in cancer cells through caspase activation . This dual action enhances their therapeutic potential.

Mechanism of Action

The mechanism of action of 4-((1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Comparative Insights

Pyrazole-Containing Derivatives

- Target Compound vs. Fipronil: Both contain pyrazole and fluorinated aromatic groups. However, fipronil’s sulfinyl and trifluoromethyl substituents render it highly electrophilic, enabling non-competitive GABA receptor inhibition in insects . Lipophilicity: Fipronil’s logP is elevated due to multiple CF₃ groups, favoring blood-brain barrier penetration in insects. The target compound’s pyran-2-one (polar lactone) may reduce logP, enhancing solubility for systemic drug use.

Target Compound vs. (4Z)-Pyrazol-3-one Derivative :

- The triazole and ethylidene amine groups in the latter likely enhance hydrogen-bonding interactions with microbial targets (e.g., fungal CYP51). The target’s azetidine and pyran-2-one could prioritize metabolic stability over broad-spectrum activity.

Heterocyclic Lactones and Kinase Inhibitors

- Target Compound vs. Chromen-4-one Derivatives : Chromen-4-one (coumarin analog) is associated with anticoagulant activity, but fluorophenyl-pyrazolopyrimidine hybrids in are designed for kinase inhibition. Fluorophenyl Positioning: Both compounds utilize fluorophenyl groups for hydrophobic binding pockets. However, the target’s azetidine linker may restrict conformational flexibility compared to the morpholinomethyl-thiophene group in Example 74.

Azetidine vs. Piperidine/Benzimidazole Systems

- Target Compound vs. (1-Phenyl-1H-pyrazol-4-yl)methanol Derivatives : Benzimidazole and piperidine groups in are hallmark features of proton-pump inhibitors (e.g., omeprazole analogs). The target’s azetidine, being smaller, may reduce steric hindrance, enabling access to shallower enzymatic pockets.

Physicochemical and Pharmacokinetic Considerations

- Azetidine Advantage : The 4-membered azetidine ring in the target compound likely improves metabolic stability compared to 5- or 6-membered rings (e.g., piperidine in ), as smaller rings resist cytochrome P450 oxidation.

- This contrasts with the stable sulfinyl group in fipronil .

- Fluorophenyl Bioisosterism : The 4-fluorophenyl group is a common bioisostere for chlorophenyl or trifluoromethylphenyl groups (e.g., in fipronil), balancing lipophilicity and electronic effects.

Biological Activity

The compound 4-((1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies highlighting its efficacy.

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several key components:

- Azetidine ring : A five-membered nitrogen-containing ring that contributes to the compound's biological properties.

- Pyrazole moiety : Known for its role in modulating various biological pathways, particularly in cancer biology.

- Pyranone structure : This contributes to the overall stability and reactivity of the compound.

Antiproliferative Effects

Research indicates that derivatives of pyrazole, including those similar to the target compound, exhibit significant antiproliferative activity against prostate cancer cell lines, particularly LNCaP and PC-3 cells. For instance, a related pyrazole compound demonstrated an IC50 value of 18 μmol/L against LNCaP cells, highlighting its potential as an androgen receptor antagonist and a prostate-specific antigen (PSA) downregulator .

| Compound | Cell Line | IC50 (μmol/L) | PSA Downregulation (%) |

|---|---|---|---|

| 10e | LNCaP | 18 | 46 |

| T3 | LNCaP | - | - |

The mechanism by which this compound exerts its biological effects likely involves modulation of androgen receptor signaling pathways. The presence of the pyrazole group is crucial for binding to the androgen receptor, thereby inhibiting its activity and leading to reduced cell proliferation in androgen-dependent cancers .

Case Studies

- Prostate Cancer Study : A study evaluated several pyrazole derivatives for their effectiveness against prostate cancer. The results showed that compounds with a fluorophenyl group exhibited enhanced antiproliferative activity compared to others without this substitution. The specific compound under review showed promising results in inhibiting cell growth and downregulating PSA levels in vitro .

- Antifungal Activity : Another study explored the antifungal properties of related pyrazole derivatives. These compounds were tested against various phytopathogenic fungi, indicating that modifications at the 4-position of the phenyl ring significantly influenced their antifungal activity. The best-performing derivative achieved over 70% inhibition at a concentration of 10 μM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications on the pyrazole ring and adjacent functional groups can lead to significant changes in potency and selectivity. For example, electron-withdrawing groups at specific positions have been shown to enhance activity against certain targets, suggesting that careful structural modifications can yield compounds with improved therapeutic profiles .

Q & A

Q. What experimental designs minimize confounding factors in in vivo studies?

- Methodology : Use syngeneic or humanized mouse models with matched controls. Randomize treatment groups and blind analyses. advises quantifying compound distribution via LC-MS/MS in tissues to ensure adequate exposure levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.